molecular formula C18H14O3 B3045835 6-(benzyloxy)-2-naphthoic acid CAS No. 114804-77-2

6-(benzyloxy)-2-naphthoic acid

Cat. No. B3045835
M. Wt: 278.3 g/mol
InChI Key: ZAMRNNPFCAMROT-UHFFFAOYSA-N
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Patent
US06703082B1

Procedure details

A solution of 6-benzyloxy -naphthalene-2-carboxylic acid benzyl ester (52) (1 equi.) and potassium hydroxide (3.5 equi.) in water-ethanol (1:1) (25 mL/mmole) was stirred at 80 C temperature for 2 h., cooled to room temperature and quenched with hydrochloric acid (5%), filtered resulted white solid, washed with water, and dried under vacuum to 6-benzyloxy-naphthalene-2-carboxylic acid (53) as a white solid (81%).
Name
6-benzyloxy -naphthalene-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:21][CH2:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:17]=2)[CH:12]=1)=[O:10])C1C=CC=CC=1.[OH-].[K+]>O.C(O)C>[CH2:22]([O:21][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([C:9]([OH:10])=[O:8])[CH:20]=[CH:19]2)[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:1.2,3.4|

Inputs

Step One
Name
6-benzyloxy -naphthalene-2-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC2=CC=C(C=C2C=C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
water ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with hydrochloric acid (5%)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
resulted white solid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum to 6-benzyloxy-naphthalene-2-carboxylic acid (53) as a white solid (81%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CC(=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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